Suberic anhydride

Overview

Description

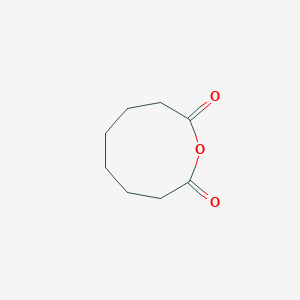

Suberic anhydride (hexanedicarboxylic anhydride, CAS 10521-06-9) is an aliphatic cyclic anhydride derived from suberic acid (octanedioic acid) via refluxing with acetic anhydride . Its molecular formula is C₈H₁₂O₃, featuring an eight-membered ring structure. This compound is pivotal in pharmaceutical synthesis, notably as a precursor for the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), which is used in cancer therapy . The synthesis typically involves cyclization of suberic acid under anhydrous conditions, yielding the anhydride in 45–98% efficiency depending on purification protocols . This compound’s reactivity with amines and hydroxylamine derivatives enables the formation of hydroxamic acids, critical for HDAC inhibition .

Mechanism of Action

Target of Action

Suberic anhydride, also known as Oxonane-2,9-dione, is a polycarboxylic acid that has been found to be useful in the service industry . It is used as a surface treatment for fatty acids and particles . It is also known to be an estrogen receptor modulator and can be used in cancer treatments .

Mode of Action

The mode of action of this compound involves a two-step process :

This process is common to carboxylic acid derivatives, which include acid halides, acid anhydrides, esters, and amides . The relative reactivity of these derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

This compound is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . By selecting pathway enzymes with desired specificity and activities, suberic acid (C8) has been successfully produced from glycerol . This process is part of the degradation pathways of amino acids, fats, and carbohydrates .

Pharmacokinetics

The molecular weight of this compound is known to be highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that the bioavailability of this compound could be manipulated through careful control of its synthesis.

Result of Action

The result of this compound’s action is the formation of carboxylic acids . In the context of its use as an estrogen receptor modulator, it may have potential therapeutic effects in cancer treatments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its synthesis and reactivity can be affected by the presence of catalysts . Moreover, its stability and efficacy may be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

It is known that dicarboxylic acids, such as suberic acid, can participate in various biochemical reactions . They can undergo oxidation and form cyclic ketones . The specific enzymes, proteins, and biomolecules that Suberic anhydride interacts with are yet to be identified.

Cellular Effects

A related compound, Suberic acid, has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway . This suggests that this compound might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

In these reactions, a nucleophile (such as water, alcohol, or amine) adds to one of the carbonyl carbons in the anhydride, forming a tetrahedral alkoxide intermediate .

Temporal Effects in Laboratory Settings

A study on polyanhydrides of suberic acid showed that the molecular weights of the synthesized polyanhydrides are highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that this compound might have similar properties.

Metabolic Pathways

Suberic acid, a related compound, is known to be a metabolic breakdown product derived from oleic acid . It is also involved in microbial biosynthesis of straight-chain aliphatic carboxylic acids .

Transport and Distribution

The phase partitioning between the condensed and vapor phases governs the concentrations of organic aerosols in the atmosphere, which includes dicarboxylic acids like Suberic acid .

Subcellular Localization

Tools like LOCALIZER and SUBA5 can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to study the subcellular localization of this compound.

Biological Activity

Suberic anhydride, a cyclic anhydride derived from suberic acid, has garnered attention in various fields of research, particularly in medicinal chemistry and polymer science. Its biological activity is primarily linked to its role as an intermediate in the synthesis of pharmacologically active compounds, notably histone deacetylase (HDAC) inhibitors. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its low melting point and solid state at room temperature. It is synthesized through the dehydration of suberic acid, typically using acetic anhydride as a reagent. The chemical structure can be represented as follows:

This compound acts primarily as a precursor in the synthesis of hydroxamic acid derivatives, which are known to inhibit HDAC enzymes. These enzymes play a crucial role in regulating gene expression by modifying histones, thereby influencing cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- HDAC Inhibition : this compound-derived compounds like vorinostat (suberoylaniline hydroxamic acid) are effective HDAC inhibitors. They induce cell cycle arrest and apoptosis in various cancer cell lines by altering histone acetylation patterns .

- Metal Ion Chelation : The hydroxamic acid functional group present in derivatives formed from this compound can chelate metal ions, enhancing their inhibitory effects on metalloenzymes .

1. Cancer Treatment

Vorinostat, synthesized from this compound, is FDA-approved for treating cutaneous T-cell lymphoma. It has shown efficacy in inducing apoptosis and inhibiting tumor growth in hematologic malignancies .

| Compound | Target Disease | Mechanism | Outcome |

|---|---|---|---|

| Vorinostat | Cutaneous T-cell lymphoma | HDAC inhibition | Induces apoptosis |

| Suberoylaniline acid | Various cancers | Gene expression modulation | Inhibits cell proliferation |

2. Neurodegenerative Diseases

Research indicates that hydroxamic acids derived from this compound may also have potential in treating neurodegenerative diseases like Alzheimer's by preventing the aggregation of beta-amyloid peptides . These compounds exhibit significant anti-aggregational properties.

Case Study 1: Vorinostat Efficacy

In clinical trials, vorinostat demonstrated a response rate of approximately 30% in patients with relapsed or refractory cutaneous T-cell lymphoma. The drug's ability to modify gene expression through HDAC inhibition was pivotal in its therapeutic effect .

Case Study 2: Neuroprotective Effects

A study involving a novel hydroxamic acid derived from this compound showed promising results in reducing oxidative stress and improving mitochondrial function in animal models of Alzheimer's disease. The compound significantly decreased beta-amyloid aggregation, suggesting its potential as a therapeutic agent .

Scientific Research Applications

Polymer Chemistry

Suberic anhydride is utilized in the synthesis of various polymers, particularly poly(anhydrides), which are known for their biodegradable properties. These polymers are significant in controlled drug delivery systems due to their ability to degrade and release drugs over time.

Case Study: Controlled Drug Delivery

Research has demonstrated that polyanhydrides derived from this compound can be engineered to control the release rates of therapeutic agents. For instance, a study illustrated that incorporating this compound into polymer formulations allows for tailored degradation profiles, facilitating sustained release of drugs like rifampicin used in tuberculosis treatment .

Table 1: Properties of Polyanhydrides Derived from this compound

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Release Profile Control | Yes |

| Typical Degradation Time | 5-14 days |

| Drug Compatibility | High (e.g., rifampicin) |

Surface Treatments

This compound is also employed in surface modification processes. It serves as a coupling agent or crosslinking agent that enhances the properties of various materials, particularly fatty acids and resins.

Application in Surface Coatings

In industrial applications, this compound is used to modify surfaces to improve adhesion and durability. Its ability to react with hydroxyl groups on surfaces makes it valuable for creating coatings that enhance the mechanical properties of materials .

Table 2: Surface Treatment Applications of this compound

| Application | Material Type | Benefits |

|---|---|---|

| Surface Coating | Fatty Acids | Improved adhesion |

| Crosslinking Agent | Resins | Enhanced mechanical properties |

Synthesis of Pharmaceuticals

This compound plays a crucial role in the synthesis of pharmaceutical compounds. Notably, it has been used as an intermediate in the production of vorinostat, a drug used for treating certain types of cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing suberic anhydride, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization of suberic acid (octanedioic acid) or its derivatives. A common method involves refluxing suberic acid with acetic anhydride, which facilitates intramolecular esterification to form the cyclic anhydride . Key parameters include reaction temperature (e.g., reflux conditions), solvent choice (e.g., acetic anhydride as both reagent and solvent), and purification via crystallization (e.g., using acetonitrile or tert-butyl methyl ether) . Yield optimization requires careful control of stoichiometry and exclusion of moisture to prevent hydrolysis of the anhydride product.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the cyclic structure and absence of residual acid (e.g., δH 2.28 ppm for methylene protons adjacent to carbonyl groups) .

- Mass Spectrometry (MS) : Identification of molecular ion peaks (e.g., m/z 157 for the anhydride) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of characteristic carbonyl stretching vibrations (~1800 cm<sup>-1</sup> for cyclic anhydrides) .

- Thin-Layer Chromatography (TLC) or HPLC : To assess purity and monitor reaction progress .

Q. How does this compound’s reactivity compare to other aliphatic anhydrides in nucleophilic acyl substitution?

this compound’s eight-membered ring structure confers moderate reactivity due to ring strain and steric hindrance. Its reactivity is lower than smaller cyclic anhydrides (e.g., maleic anhydride) but higher than linear aliphatic anhydrides. This balance makes it suitable for controlled reactions with amines or alcohols to form amides or esters, as seen in drug synthesis (e.g., Vorinostat) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound from diesters versus diacids?

Cyclization of diesters (e.g., DiPeOHSub) involves nucleophilic attack by an ester oxygen on the adjacent carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the anhydride . In contrast, diacids (e.g., suberic acid) require activation via acetic anhydride to form mixed anhydride intermediates, which undergo intramolecular cyclization with elimination of acetic acid . The latter method is preferred for high-purity anhydrides due to fewer side reactions.

Q. How can contradictory data in this compound synthesis yields be resolved?

Discrepancies in reported yields (e.g., 88% vs. 98% in ) often arise from:

- Purity of starting materials : Residual moisture in suberic acid reduces effective cyclization.

- Workup protocols : Incomplete crystallization or solvent selection (e.g., acetonitrile vs. tert-butyl methyl ether) impacts recovery .

- Reaction time : Prolonged reflux may degrade the anhydride, while insufficient time leaves unreacted acid. Systematic reproducibility studies with controlled variables (e.g., Karl Fischer titration for moisture quantification) are recommended to resolve such contradictions.

Q. What strategies improve the stability of this compound during storage and handling?

this compound is hygroscopic and prone to hydrolysis. Storage under inert atmosphere (e.g., argon) in moisture-resistant containers (e.g., sealed desiccators with silica gel) is critical. Purity can be maintained by recrystallization before use, and stability studies (e.g., TGA/DSC) should assess decomposition thresholds under varying humidity/temperature conditions .

Q. How is this compound utilized as a key intermediate in drug synthesis?

this compound is a precursor in synthesizing histone deacetylase (HDAC) inhibitors like Vorinostat. Its reaction with aniline forms suberanilic acid, which is subsequently coupled with hydroxylamine to generate the hydroxamate pharmacophore . The anhydride’s bifunctional reactivity enables efficient stepwise functionalization, critical for constructing complex bioactive molecules .

Q. Methodological Recommendations

- Experimental Design : Use kinetic studies (e.g., <sup>1</sup>H NMR monitoring) to optimize cyclization conditions and minimize side products .

- Data Validation : Cross-validate spectroscopic data with literature benchmarks (e.g., NMR chemical shifts from ) and employ orthogonal techniques (e.g., IR + MS) for conclusive structural assignment.

- Contradiction Analysis : When replication fails, conduct control experiments to isolate variables (e.g., moisture content, catalyst traces) and consult multi-laboratory datasets for benchmarking .

Comparison with Similar Compounds

Structural and Functional Overview

Suberic anhydride belongs to a broader class of dicarboxylic acid anhydrides. Key structural analogs include:

Table 1: Comparative Properties of this compound and Analogous Compounds

Pharmaceutical Relevance

This compound’s eight-carbon linker is optimal for HDAC inhibitors like SAHA, enabling effective zinc chelation in enzyme active sites . In contrast, succinic anhydride derivatives are less effective due to shorter chain lengths, while maleic anhydride’s rigidity limits biocompatibility .

Polymer Chemistry

In polyanhydrides, this compound forms high-molecular-weight polymers with controlled hydrolytic degradation, ideal for sustained drug release. Shorter-chain analogs (e.g., succinic) degrade faster, whereas aromatic analogs (e.g., phthalic) exhibit slower erosion .

Research Findings

- Anticancer Activity : Maleic anhydride-derived dimers (e.g., 66d) show higher cytotoxicity than suberic-based analogs in HepG2 and MCF-7 cells .

- Synthetic Yields : this compound synthesis achieves 45–98% yield, with lower yields attributed to recrystallization losses .

- Biodegradability : Poly(this compound) degrades slower than poly(succinic anhydride), extending drug release duration .

Preparation Methods

Conventional Synthesis of Suberic Anhydride

Intramolecular Dehydration of Suberic Acid

The foundational method for this compound synthesis involves the intramolecular dehydration of suberic acid (octanedioic acid) using acetic anhydride as both a solvent and dehydrating agent. This reaction proceeds via the elimination of water molecules, forming the cyclic anhydride structure. Traditional protocols typically involve refluxing suberic acid in excess acetic anhydride at elevated temperatures (120–140°C) for 1–3 hours . However, this approach faces challenges such as incomplete conversion (70–85% yield) and the need for laborious purification steps to remove residual acetic anhydride and acetic acid byproducts .

Limitations of Classical Methods

Key limitations of conventional methods include:

-

Residual Solvent Contamination : Excess acetic anhydride necessitates post-reaction distillation or extraction, complicating large-scale production.

-

Energy Intensity : Prolonged heating at high temperatures increases energy consumption and operational costs.

-

Moderate Purity : Crude products often require recrystallization from solvents like petroleum ether or ethyl acetate to achieve pharmaceutical-grade purity (≥95%) .

Advanced Catalytic and Process Innovations

Simultaneous Reaction-Distillation Technology

A groundbreaking advancement, disclosed in a 2016 patent (CN106632220A), introduces a simultaneous reaction-distillation (SRD) process to address the limitations of conventional methods . This technology integrates vacuum distillation directly into the reaction apparatus, enabling real-time removal of acetic acid (a reaction byproduct) and unreacted acetic anhydride.

Mechanistic Workflow

-

Reactor Setup : Suberic acid (10 g) and acetic anhydride (10–30 g) are combined in a multi-neck flask equipped with a heat-collecting stirrer (e.g., DF-101S) and vacuum distillation capabilities .

-

Temperature and Pressure Profiling : The reaction is conducted at 120–170°C under progressively reduced pressure (ΔH = 240–0 mmHg). Early-stage distillation (40–120 minutes) removes acetic acid, while late-stage pressure reduction (20–60 minutes) evaporates residual acetic anhydride .

-

Crystallization : Post-reaction, solvents such as acetonitrile, petroleum ether, or ethyl acetate are added directly to the reactor. Cooling to 2–5°C induces crystallization, yielding this compound with ≥96% purity without recrystallization .

Performance Metrics

The SRD method achieves remarkable improvements:

-

Yield : 93–98.1% (vs. 70–85% in conventional methods).

-

Purity : 96.2–98.5% (eliminating recrystallization).

-

Process Efficiency : 40–70% reduction in reaction time (1–3 hours total) .

Solvent and Temperature Optimization

Solvent Selection for Crystallization

The choice of crystallization solvent significantly impacts product purity and recovery. Experimental data from the SRD protocol demonstrates:

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Acetonitrile | 98.1 | 98.5 |

| Ethyl Acetate | 94.8 | 97.0 |

| Petroleum Ether | 93.0 | 96.2 |

| Petroleum Ether:Ethyl Acetate (1:3) | 93.8 | 96.9 |

Acetonitrile emerges as the optimal solvent due to its high polarity, which promotes rapid crystallization and minimizes co-precipitation of impurities .

Temperature-Dependent Reaction Kinetics

Controlled studies reveal that reaction temperatures above 150°C accelerate dehydration but risk thermal degradation of this compound. A balance is achieved at 140–150°C, where conversion rates exceed 95% without compromising product stability .

Comparative Analysis of Synthetic Routes

Traditional vs. SRD Methodologies

The table below contrasts key parameters of conventional and SRD-based syntheses:

| Parameter | Conventional Method | SRD Method |

|---|---|---|

| Reaction Time (h) | 3–5 | 1–3 |

| Yield (%) | 70–85 | 93–98.1 |

| Purity (%) | 90–95 | 96.2–98.5 |

| Post-Treatment Steps | 3–4 (distillation, extraction, recrystallization) | 1 (crystallization) |

| Energy Consumption | High | Moderate |

The SRD method’s ability to circumvent recrystallization reduces solvent waste and operational complexity, aligning with green chemistry principles .

Industrial-Scale Adaptations

Scalability of the SRD Process

Pilot-scale trials (10 kg batches) confirm the SRD method’s scalability. Key adaptations include:

-

Continuous Vacuum Systems : Automated pressure control maintains optimal ΔH throughout the reaction.

-

In-Line Crystallization : Direct solvent addition and cooling loops enable continuous product isolation.

-

Quality Control : In-process monitoring via HPLC ensures consistent purity ≥97% .

Cost-Benefit Considerations

The SRD process reduces raw material costs by 20–30% through efficient acetic anhydride recycling. Energy savings from shorter reaction times further lower production expenses, making it economically viable for large-scale pharmaceutical manufacturing .

Properties

IUPAC Name |

oxonane-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIBXGXWMDCYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)OC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429492 | |

| Record name | Suberic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10521-06-9 | |

| Record name | Suberic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxonane-2,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.